N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide
CAS No.: 851987-43-4
Cat. No.: VC7137495
Molecular Formula: C23H28N4O3S2
Molecular Weight: 472.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851987-43-4 |
|---|---|
| Molecular Formula | C23H28N4O3S2 |
| Molecular Weight | 472.62 |
| IUPAC Name | N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide |
| Standard InChI | InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-21-16(3)13-15(2)14-20(21)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28) |
| Standard InChI Key | VHIQLZHNRWJROR-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C |
Introduction
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic organic compound that belongs to a class of compounds known for their potential biological activities. This compound features a complex structure combining a benzo[d]thiazole moiety with a sulfonyl group and a hydrazide linkage, which may confer unique chemical and biological properties.
Synthesis
The synthesis of N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves several steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Common reagents include hydrazine hydrate for forming the hydrazide linkage and various catalysts depending on the specific reactions employed.
Comparison with Related Compounds
Related compounds, such as those featuring benzo[d]thiazole moieties, have shown potential as antimicrobial and anticancer agents . For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antimicrobial and antiproliferative activities . While N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide shares structural similarities with these compounds, its specific biological activities remain to be fully explored.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume